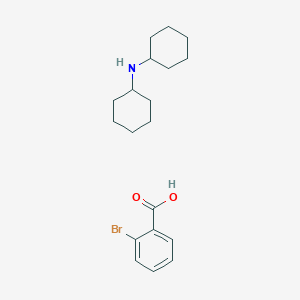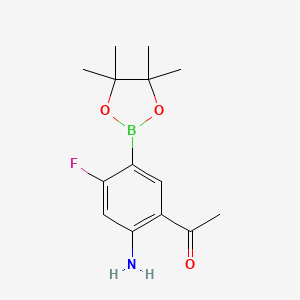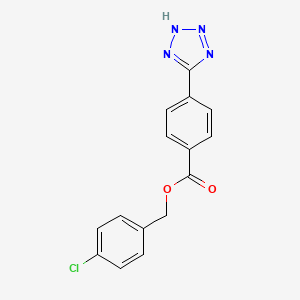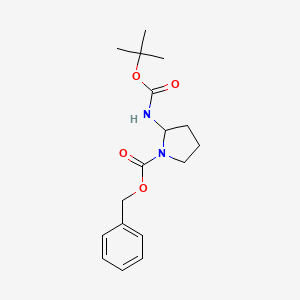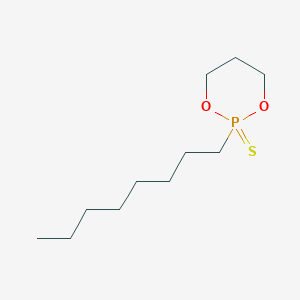
1,3,2-Dioxaphosphorinane, 2-octyl-, 2-sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Dioxaphosphorinane, 2-octyl-, 2-sulfide is a chemical compound with the molecular formula C11H23O2PS. It belongs to the class of organophosphorus compounds, specifically those containing a 1,3,2-dioxaphosphorinane ring. This compound is characterized by the presence of a sulfur atom bonded to the phosphorus atom, making it a phosphorothioate.
Méthodes De Préparation
The synthesis of 1,3,2-dioxaphosphorinane, 2-octyl-, 2-sulfide typically involves the reaction of polyfluoroalkyl dichlorophosphates with 1,2- or 1,3-alkanediols in a pyridine-diethyl ether system . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
1,3,2-Dioxaphosphorinane, 2-octyl-, 2-sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides, such as 1,3,2-dioxaphosphorinane-2-oxide.
Reduction: Reduction reactions can convert the sulfur atom to different oxidation states.
Substitution: The compound can participate in substitution reactions where the sulfur atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3,2-Dioxaphosphorinane, 2-octyl-, 2-sulfide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate esters.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1,3,2-dioxaphosphorinane, 2-octyl-, 2-sulfide involves its interaction with molecular targets through its phosphorus and sulfur atoms. These interactions can lead to the inhibition of enzymes or the modification of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1,3,2-Dioxaphosphorinane, 2-octyl-, 2-sulfide can be compared with other similar compounds, such as:
1,3,2-Dioxaphosphorinane-2-oxide: This compound contains an oxygen atom instead of sulfur and has different chemical properties and reactivity.
1,3,2-Dioxaphosphorinane-2-selenide: This compound contains a selenium atom and exhibits unique chemical behavior compared to its sulfur and oxygen analogs . The uniqueness of this compound lies in its specific reactivity and applications, particularly in the formation of phosphorothioate esters and its potential biological activities.
Propriétés
Numéro CAS |
651727-24-1 |
|---|---|
Formule moléculaire |
C11H23O2PS |
Poids moléculaire |
250.34 g/mol |
Nom IUPAC |
2-octyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinane |
InChI |
InChI=1S/C11H23O2PS/c1-2-3-4-5-6-7-11-14(15)12-9-8-10-13-14/h2-11H2,1H3 |
Clé InChI |
YIZGUTNOWZJMMR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCP1(=S)OCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


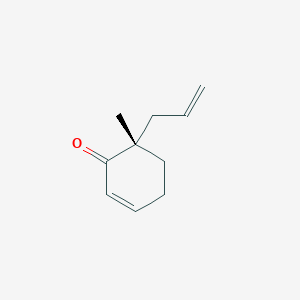
![3-(3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propyl)oxolane-2,5-dione](/img/structure/B12520621.png)

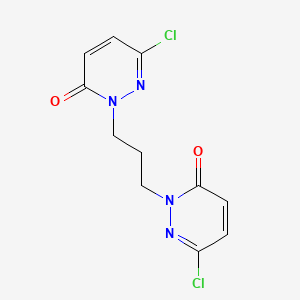
![2-Bromo-N-[(2-methoxynaphthalen-1-yl)methyl]acetamide](/img/structure/B12520634.png)
![1-Propanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12520638.png)
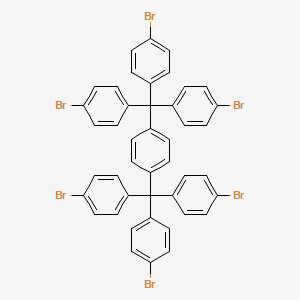
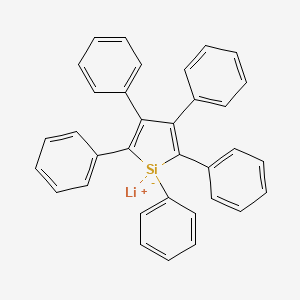
![4,7-Dichloro[1]benzothieno[3,2-d]pyrimidine](/img/structure/B12520654.png)
